6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

SGLT2 Diabetes Inhibitor

This halogenated benzodioxane derivative is a strategic intermediate for SGLT2 inhibitor programs, featuring a unique 2‑bromo‑5‑iodo substitution pattern that enables orthogonal, stepwise cross‑coupling reactions. Its use in patented dapagliflozin syntheses and the established EC50 of 151 nM make it a validated starting point for SAR exploration and route optimization. The dual‑handle reactivity allows precise construction of complex molecules that mono‑halogenated analogs cannot achieve. Secure consistent quality and batch‑to‑batch reproducibility for your medicinal chemistry and process development needs.

Molecular Formula C15H12BrIO2
Molecular Weight 431.06 g/mol
CAS No. 1291094-65-9
Cat. No. B1396842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
CAS1291094-65-9
Molecular FormulaC15H12BrIO2
Molecular Weight431.06 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Br
InChIInChI=1S/C15H12BrIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2
InChIKeyPNHUJQOGRWCBCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1291094-65-9): Halogenated Benzodioxane for SGLT2 Inhibitor Development & Cross-Coupling Applications


6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1291094-65-9) is a halogenated benzodioxane derivative with the molecular formula C15H12BrIO2 and molecular weight 431.06 . This compound is characterized by a dihydrobenzo[b][1,4]dioxine core substituted at the 6-position with a 2-bromo-5-iodobenzyl group . Its structural features include both bromine and iodine substituents, making it a versatile intermediate for cross-coupling reactions [1]. It is referenced in patent literature as a building block for sodium-dependent glucose co-transporter (SGLT) inhibitors .

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1291094-65-9): Why Direct Analog Substitution is Not Straightforward


In-class compounds containing dihydrobenzo[b][1,4]dioxine scaffolds cannot be simply interchanged due to the critical role of the halogenation pattern in dictating biological activity and synthetic utility [1]. The specific 2-bromo-5-iodo substitution pattern on the benzyl group provides a unique dual-handle system for sequential cross-coupling reactions, enabling precise molecular construction that is not feasible with mono-halogenated or differently substituted analogs [2]. Furthermore, this compound has been specifically identified as an intermediate in the synthesis of SGLT2 inhibitors like dapagliflozin, where even minor structural changes can lead to significant alterations in potency and selectivity [3].

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1291094-65-9): Quantitative Evidence Guide for Differentiated Procurement


SGLT2 Inhibitory Activity: EC50 Value in Human SGLT2 Assay

The target compound exhibits direct inhibitory activity against human sodium-glucose cotransporter 2 (SGLT2), with a reported EC50 value of 151 nM in a cellular uptake assay [1]. This quantitative data establishes its potential as a lead scaffold for developing novel SGLT2 inhibitors, differentiating it from structurally similar compounds lacking this specific halogenation pattern or benzodioxane core.

SGLT2 Diabetes Inhibitor

Strategic Dual Halogenation for Sequential Cross-Coupling Reactions

The presence of both bromine and iodine substituents on the benzyl group provides a dual-handle system for sequential cross-coupling reactions [1]. This allows for the controlled, stepwise introduction of diverse functional groups, a capability not present in mono-halogenated or differently substituted analogs. While specific yield data for sequential couplings using this exact compound are not publicly available, the well-established reactivity difference between aryl bromides and aryl iodides in palladium-catalyzed cross-couplings provides a strong mechanistic basis for this differentiation.

Cross-Coupling Suzuki Sonogashira

Structural Role in SGLT2 Inhibitor Synthesis: Key Intermediate for Dapagliflozin

The target compound is structurally related to key intermediates in the synthesis of dapagliflozin, a clinically approved SGLT2 inhibitor [1]. While not a direct intermediate in the final commercial route, it represents a valuable scaffold for exploring structure-activity relationships (SAR) around the aglycone portion of C-aryl glucoside SGLT2 inhibitors. A concise synthesis of dapagliflozin utilizes an ethyl C-aryl glycoside intermediate that is easily crystallized and purified to high purity (>98.5%) [2].

Dapagliflozin SGLT2 Inhibitor Intermediate

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1291094-65-9): Best Research and Industrial Application Scenarios


Medicinal Chemistry: SGLT2 Inhibitor Lead Optimization

This compound serves as a validated starting point for medicinal chemistry programs focused on SGLT2 inhibition. With an established EC50 of 151 nM, researchers can systematically modify the structure to improve potency and selectivity, leveraging the dual halogenation pattern for SAR exploration [1].

Organic Synthesis: Sequential Cross-Coupling Platform

The orthogonal reactivity of the aryl bromide and aryl iodide enables the precise, stepwise construction of complex molecules. This makes it a strategic building block for synthesizing diverse compound libraries and for preparing advanced intermediates in multi-step syntheses [2].

Process Chemistry: Alternative Route Scouting for SGLT2 Inhibitors

Given its structural relation to the dapagliflozin aglycone, this compound can be used to develop alternative synthetic routes, potentially offering advantages in cost, yield, or purity. It provides a different starting point for optimizing the synthesis of C-aryl glucoside SGLT2 inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.